molecular formula C26H26F2N2O4 B14943167 ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B14943167
M. Wt: 468.5 g/mol
InChI Key: LPOKJZHRSOYDMO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a difluorophenyl group, and a pyrrole moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the difluorophenyl group. The final step involves the formation of the pyrrole ring and the esterification to form the ethyl benzoate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate: Shares the difluorophenyl group but differs in the overall structure and functional groups.

    4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoate derivatives: Similar pyrrole and benzoate moieties but with different substituents.

Uniqueness

Ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H26F2N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 4-[3-[4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C26H26F2N2O4/c1-2-34-26(33)19-5-7-22(8-6-19)30-24(31)16-23(25(30)32)29-11-9-17(10-12-29)3-4-18-13-20(27)15-21(28)14-18/h5-8,13-17H,2-4,9-12H2,1H3

InChI Key

LPOKJZHRSOYDMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCC(CC3)CCC4=CC(=CC(=C4)F)F

Origin of Product

United States

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